2,3-Dichloro-n-boc-DL-phenylalanine
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Overview
Description
2,3-Dichloro-N-boc-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two chlorine atoms on the benzene ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-N-boc-DL-phenylalanine typically involves the following steps:
Boc Protection: The amino group of DL-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-boc-DL-phenylalanine.
Chlorination: The benzene ring of N-boc-DL-phenylalanine is subjected to chlorination using reagents like chlorine gas (Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to introduce chlorine atoms at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-N-boc-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) under appropriate conditions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Dichloro-phenylalanine derivatives
Substitution: Chloro-substituted derivatives with various functional groups
Scientific Research Applications
2,3-Dichloro-N-boc-DL-phenylalanine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dichloro-N-boc-DL-phenylalanine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3,5-Dichloro-L-phenylalanine
2,6-Dichloro-L-phenylalanine
3,4-Dichloro-L-phenylalanine
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Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXTYWWEDGNCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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